molecular formula C14H20N2O B1433977 cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1807937-91-2

cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1433977
M. Wt: 232.32 g/mol
InChI Key: VEMAWGUTPASWMD-BETUJISGSA-N
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Description

“Cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole” is a chemical compound with the molecular formula C14H20N2O . It is of interest in various scientific fields due to its unique properties.


Molecular Structure Analysis

The molecular structure of “cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole” is complex, with a pyrrole ring as the core structure . The compound has a molecular weight of 232.32 g/mol .

Scientific Research Applications

  • Synthesis of Octahydropyrrolo[3,4-c]pyrroles

    • Field : Organic Chemistry
    • Application Summary : Octahydropyrrolo[3,4-c]pyrroles are synthesized by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles .
    • Method : N-phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. They were heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .
    • Results : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups (the aziridine, oxadiazole, pyridine, and phthalimide moieties) making them potential active ingredients of medicines .
  • Base-catalyzed Diborylation of Alkynes

    • Field : Organic Chemistry
    • Application Summary : An efficient, transition-metal free, and practical approach to cis-bis(boryl)alkenes from various alkynes was disclosed .
    • Method : The process involves the use of a catalytic amount of K2CO3 under mild conditions .
    • Results : Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
  • Construction of Nicotinic Acetylcholine Receptor (nAChR) Ligands

    • Field : Biochemistry
    • Application Summary : Octahydropyrrolo[3,4-c]pyrrole is used as a diamine scaffold for the construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .

properties

IUPAC Name

(3aR,6aS)-5-[(4-methoxyphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-14-4-2-11(3-5-14)8-16-9-12-6-15-7-13(12)10-16/h2-5,12-13,15H,6-10H2,1H3/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMAWGUTPASWMD-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3CNCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H]3CNC[C@H]3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138817
Record name Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole

CAS RN

1807937-91-2
Record name Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807937-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
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cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole

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